molecular formula C5H3BrN2O2 B1287416 5-Bromopyrimidine-4-carboxylic acid CAS No. 64224-60-8

5-Bromopyrimidine-4-carboxylic acid

Cat. No. B1287416
CAS RN: 64224-60-8
M. Wt: 202.99 g/mol
InChI Key: HZZBITVSVYFOND-UHFFFAOYSA-N
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Description

“5-Bromopyrimidine-4-carboxylic acid” is a chemical compound with the CAS Number: 64224-60-8 . Its IUPAC name is 5-bromo-4-pyrimidinecarboxylic acid . The molecular weight of this compound is 203 .


Molecular Structure Analysis

The InChI code for “5-Bromopyrimidine-4-carboxylic acid” is 1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “5-Bromopyrimidine-4-carboxylic acid” is 203 . It is a solid at room temperature . More detailed physical and chemical properties might be available in specialized databases .

Scientific Research Applications

Organic Synthesis

5-Bromopyrimidine-4-carboxylic acid: is a valuable intermediate in organic synthesis. Its bromine atom and carboxylic acid group make it a versatile reagent for constructing complex molecules. It can undergo various chemical reactions, including substitution, coupling, and as a building block for heterocyclic compounds .

Nanotechnology

In nanotechnology, carboxylic acids like 5-Bromopyrimidine-4-carboxylic acid can modify the surface of nanoparticles. This modification can improve the dispersion and incorporation of nanoparticles into other materials, which is crucial for creating nanocomposites with enhanced properties .

Polymer Science

Carboxylic acids are used in polymer science as monomers, additives, or catalysts5-Bromopyrimidine-4-carboxylic acid could potentially be involved in the synthesis of polymers or as a functional group that allows further modification of polymeric materials .

Pharmaceutical Industry

As an intermediate in pharmaceutical synthesis, 5-Bromopyrimidine-4-carboxylic acid can contribute to the creation of various medicinal compounds. Its structure is conducive to forming the backbone of many drug molecules, particularly those that contain a pyrimidine ring as part of their active moiety .

Agrochemical Production

In the agrochemical industry, intermediates like 5-Bromopyrimidine-4-carboxylic acid are essential for developing new pesticides and herbicides. Its reactivity can lead to the formation of compounds that interact with biological systems in specific ways to protect crops .

Dyestuff Field

The dyestuff industry often requires complex organic molecules, and 5-Bromopyrimidine-4-carboxylic acid can serve as a precursor for dye synthesis. Its molecular structure allows for the introduction of various substituents, which can alter the color properties of the resulting dye .

Safety And Hazards

“5-Bromopyrimidine-4-carboxylic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZBITVSVYFOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612504
Record name 5-Bromopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyrimidine-4-carboxylic acid

CAS RN

64224-60-8
Record name 5-Bromo-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64224-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-pyrimidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the derivatives of 5-Bromopyrimidine-4-carboxylic acid synthesized in the research, and what is their significance?

A1: The research focuses on synthesizing various derivatives of 5-Bromopyrimidine-4-carboxylic acid, specifically 2-methylthio-5-bromopyrimidine-4-carboxylic acid thiosemicarbazides, 3-pyrimidyl-1,2,4-4H-triazoles, and 2-arylamino-1,3,4-thiadiazoles []. These types of heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Further research and characterization of these derivatives could potentially lead to the development of new drugs with improved pharmacological profiles.

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